molecular formula C5H6N2O2S B6236929 methyl 5-methyl-1,2,3-thiadiazole-4-carboxylate CAS No. 56805-16-4

methyl 5-methyl-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B6236929
CAS No.: 56805-16-4
M. Wt: 158.2
InChI Key:
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Description

Methyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-1,2,3-thiadiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl hydrazinecarboxylate with carbon disulfide, followed by cyclization with methyl iodide. The reaction conditions often require a solvent such as ethanol and a base like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the thiadiazole ring .

Scientific Research Applications

Methyl 5-methyl-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methyl-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
  • 3-methyl-1,2,4-thiadiazole-5-carboxylate
  • 4-methyl-1,2,3-thiadiazole-5-carboxylic acid

Uniqueness

Methyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities to molecular targets, making it a valuable compound for specific applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-methyl-1,2,3-thiadiazole-4-carboxylate involves the reaction of 2-amino-4-methylsulfanyl-1,3-thiazole with methyl chloroformate in the presence of a base to form the desired product.", "Starting Materials": [ "2-amino-4-methylsulfanyl-1,3-thiazole", "Methyl chloroformate", "Base (such as triethylamine or sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-methylsulfanyl-1,3-thiazole in a suitable solvent (such as dichloromethane or ethanol).", "Step 2: Add a base (such as triethylamine or sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Slowly add methyl chloroformate to the solution while stirring continuously.", "Step 4: Continue stirring the reaction mixture for a few hours at room temperature or under reflux.", "Step 5: After completion of the reaction, quench the mixture with water and extract the product with a suitable organic solvent (such as ethyl acetate or dichloromethane).", "Step 6: Purify the product by column chromatography or recrystallization to obtain pure methyl 5-methyl-1,2,3-thiadiazole-4-carboxylate." ] }

CAS No.

56805-16-4

Molecular Formula

C5H6N2O2S

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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